Product packaging for Hydroquinine hydrobromide(Cat. No.:CAS No. 85153-19-1)

Hydroquinine hydrobromide

Cat. No.: B1221147
CAS No.: 85153-19-1
M. Wt: 407.3 g/mol
InChI Key: BKKQYYLUFOIOJF-UHFFFAOYSA-N
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Description

Contextualizing Hydroquinine (B45883) Hydrobromide within the Broader Quinine (B1679958) and Hydroquinine Chemical Space

Hydroquinine hydrobromide is a derivative of hydroquinine, which itself is closely related to quinine. patsnap.com The primary structural difference between hydroquinine and quinine lies in the saturation of the vinyl group present in quinine to an ethyl group in hydroquinine. This seemingly minor modification places hydroquinine and its derivatives within a distinct yet closely related region of the vast chemical space occupied by cinchona alkaloids. scielo.br

The conversion of hydroquinine to this compound involves its reaction with hydrobromic acid to form a hydrobromide salt. patsnap.com This process is often employed to enhance the solubility and stability of the parent compound, making it more amenable to various applications. patsnap.com The chemical space of quinine and its derivatives is extensive, with modifications often targeting the quinoline (B57606) ring, the quinuclidine (B89598) nitrogen, or the secondary alcohol at the C9 position to generate compounds with novel properties. scielo.br this compound is a part of this expanded chemical space, offering a different pharmacokinetic and pharmacodynamic profile compared to its parent compounds.

Table 1: Key Cinchona Alkaloids and Derivatives

CompoundKey Structural FeatureParent Compound
Quinine Vinyl group at C3 of the quinuclidine ring-
Hydroquinine Ethyl group at C3 of the quinuclidine ringQuinine
This compound Hydrobromide salt of hydroquinineHydroquinine
Quinidine (B1679956) Diastereomer of quinine-
Cinchonine (B1669041) Lacks the methoxy (B1213986) group on the quinoline ring-
Cinchonidine Diastereomer of cinchonine-

Historical Trajectory of Academic Investigations on this compound and Related Alkaloids

The study of cinchona alkaloids dates back to the early 17th century with the discovery of the antimalarial properties of cinchona bark. wiley-vch.de The isolation of quinine in 1820 by Pierre-Joseph Pelletier and Joseph Bienaimé Caventou marked a significant milestone, paving the way for more systematic chemical investigations. wiley-vch.de

Louis Pasteur's work in the mid-19th century was fundamental to understanding the stereochemistry of these molecules. sci-hub.se His studies on the crystallization of diastereomeric salts of tartaric acids with cinchona bases were crucial in developing the method of racemate resolution. sci-hub.se While early research focused heavily on quinine and its antimalarial properties, the exploration of related alkaloids and their derivatives gradually expanded.

Investigations into hydroquinine and its salts, such as this compound, are a part of this broader historical context. The development of analytical techniques throughout the 20th century allowed for more detailed characterization of the various alkaloids present in cinchona bark and their derivatives. marknesbitt.org.uk Research in the latter half of the 20th century and into the 21st century has increasingly focused on the diverse pharmacological properties of these compounds beyond their antimalarial activity.

Scope and Research Significance of this compound in Contemporary Chemical and Biological Sciences

In contemporary research, this compound is investigated for a range of potential applications. It serves as a valuable reference compound in analytical chemistry and pharmacology for the development and evaluation of new therapeutic agents. patsnap.com

The scientific interest in this compound stems from its multifaceted mechanisms of action. Similar to quinine, it demonstrates antimalarial activity by interfering with the parasite's hemoglobin digestion process. patsnap.com Furthermore, it exhibits properties as a local anesthetic and analgesic by blocking sodium channels in nerve cells. patsnap.com Its antiarrhythmic effects are attributed to its ability to modulate ion channels in cardiac muscle. patsnap.com

The unique properties of this compound also make it a subject of interest in the study of muscle physiology, particularly in the context of muscle cramps. patsnap.comnih.gov Its classification as a muscle relaxant and antispasmodic has prompted clinical investigations into its efficacy. patsnap.com The ongoing research into this compound and other cinchona derivatives underscores the enduring importance of this class of natural products in the quest for new chemical entities with therapeutic potential. patsnap.compatsnap.com

Table 2: Investigated Properties of this compound

PropertyMechanism of ActionResearch Area
Antimalarial Inhibition of heme polymerization. patsnap.comInfectious Diseases
Local Anesthetic & Analgesic Blockade of sodium channels in nerve cells. patsnap.comPain Management
Antiarrhythmic Modulation of potassium and sodium channels in cardiac muscle. patsnap.comCardiology
Muscle Relaxant Modulation of ion channels in muscle and nerve cells. patsnap.comMuscle Physiology

Mentioned Compounds:

Quinine

Hydroquinine

this compound

Quinidine

Cinchonine

Cinchonidine

Hydrobromic acid

Tartaric acid

Chloroquine (B1663885)

Hydroxychloroquine

Quinine sulphate

Quinine dihydrochloride (B599025)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27BrN2O2 B1221147 Hydroquinine hydrobromide CAS No. 85153-19-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKQYYLUFOIOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901005573
Record name 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85153-19-1
Record name 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901005573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α,9R)-10,11-dihydro-6'-methoxycinchonan-9-ol monohydrobromide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.970
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Synthetic Methodologies and Chemical Derivatization of Hydroquinine Hydrobromide

Pathways for the Synthesis of Hydroquinine (B45883) Hydrobromide

The synthesis of hydroquinine hydrobromide is primarily achieved through direct reactions involving its immediate precursor, hydroquinine, a naturally occurring cinchona alkaloid.

Bromination of Hydroquinine Precursors

The most direct and established method for preparing this compound involves the acid-base reaction between hydroquinine and hydrobromic acid. patsnap.com As a cinchona alkaloid, hydroquinine possesses basic nitrogen atoms within its quinuclidine (B89598) and quinoline (B57606) ring systems. The reaction with a strong acid like hydrobromic acid (HBr) results in the protonation of one or more of these nitrogen atoms, forming the corresponding hydrobromide salt. This process enhances the compound's solubility and stability for various applications. patsnap.com

The bromination can also refer to the addition of bromine to the alkaloid structure. For instance, analytical procedures for cinchona alkaloids have utilized bromine water as a reagent. In one such method, a solution of the alkaloid salt is treated with freshly prepared bromine water. rsc.org While this particular procedure is for quantitative analysis, it demonstrates the reactivity of the cinchona skeleton towards brominating agents, which proceeds until an excess of halogen is present. rsc.org The formation of the hydrobromide salt, however, remains the principal synthetic route.

Exploration of Novel Synthetic Routes and Precursor Modifications

Research into novel synthetic pathways for hydroquinine and its derivatives seeks to move beyond simple salt formation to create modified precursors or access the core structure through innovative means. One potential, albeit less common, synthetic method involves the use of acetylene (B1199291) and iron pentacarbonyl, where the latter acts as a catalyst. vulcanchem.com

More advanced strategies focus on biosynthetic and biocatalytic routes. Studies on the biosynthesis of the closely related alkaloid, quinine (B1679958), have shown that the characteristic methoxy (B1213986) group is introduced at a very early stage onto the tryptamine (B22526) precursor. patsnap.com Researchers have successfully reconstituted these initial biosynthetic steps, indicating that precursor modification through biocatalysis is a viable strategy for producing a variety of functionalized cinchona alkaloids. patsnap.com By analogy, engineered enzymes, such as cytochrome P450 monooxygenases, have been used to achieve chemo- and regioselective dihydroxylation of benzene (B151609) to produce hydroquinone (B1673460), a key industrial chemical. nih.gov This success in biocatalysis suggests a promising future for developing enzymatic systems that can produce modified hydroquinine precursors with high precision, offering an alternative to traditional multi-step chemical syntheses. nih.govresearchgate.net

Advanced Derivatization Strategies for this compound

The complex, chiral scaffold of hydroquinine makes it an attractive starting point for creating advanced derivatives with specialized functions in research and materials science.

Functionalization of the Hydroquinine Skeleton for Research Applications

A significant application of hydroquinine derivatization is in the field of asymmetric organocatalysis. The rigid, chiral structure of the alkaloid is an ideal scaffold for creating catalysts that can control the stereochemical outcome of chemical reactions. Researchers have successfully synthesized novel chiral thiourea (B124793) catalysts derived from hydroquinine. acs.org These bifunctional catalysts incorporate the hydroquinine skeleton with a chiral amino alcohol, creating a molecule capable of activating substrates through multiple hydrogen-bonding interactions. This functionalization has proven highly effective in catalyzing challenging reactions like the aza-Henry reaction between isatin-derived ketimines and long-chain nitroalkanes, achieving excellent diastereoselectivity. acs.org The flexible carbon-carbon bond at the C1 position of the hydroquinine skeleton, compared to quinine, is believed to contribute to this improved selectivity. acs.org

Table 1: Performance of Hydroquinine-Derived Thiourea Catalyst in Aza-Henry Reaction Data sourced from a study on isatin-derived N-Boc ketimines and nitroethane. acs.org

Catalyst DerivativeEnantiomeric Excess (% ee)Diastereomeric Ratio (dr)
Quinine-based (2a)3260:40
Hydroquinine-based (2b)4086:14

Further demonstrating the potential for skeletal modification, complex domino reactions on related 9-chloro-9-deoxy-alkaloids have been shown to produce entirely new chiral ring systems, showcasing advanced functionalization of the core Cinchona structure. acs.org

Incorporation into Complex Molecular Architectures and Supramolecular Systems

The use of hydroquinine as a direct building block in complex molecular architectures is an emerging field, largely inspired by the successful application of its constituent motifs in supramolecular chemistry. The quinoline ring system, which forms the aromatic core of hydroquinine, is a known and effective building block for constructing artificial receptors. rsc.org For example, receptors based on 8-hydroxyquinoline (B1678124) have been synthesized and shown to effectively bind glycosides. rsc.org

The hydroquinone moiety itself is a fundamental unit in well-established supramolecular structures like pillararenes, which are macrocycles made of hydroquinone units linked by methylene (B1212753) bridges. sci-hub.stnih.gov These structures have unique host-guest properties and are used to build supramolecular polymers and functional materials. nih.gov

Given these precedents, the hydroquinine molecule, which combines a quinoline unit with a large, stereochemically defined quinuclidine cage, represents a highly attractive, pre-organized chiral building block. Its inherent three-dimensional complexity and multiple points for potential non-covalent interactions make it a promising candidate for the design of sophisticated chiral receptors, sensors, and self-assembling supramolecular systems.

Chemo- and Stereoselective Transformations Involving this compound Precursors

The well-defined stereochemistry of hydroquinine precursors makes them ideal substrates for chemical transformations that require a high degree of selectivity.

The rigid framework of the Cinchona alkaloids allows for reactions to be directed to specific sites (chemoselectivity) and to control the formation of new stereocenters (stereoselectivity). A dramatic example of this is the unexpected domino coupling and rearrangement that occurs when 9-chloro-9-deoxy-alkaloid precursors react with certain Grignard reagents. acs.org This process involves a cyclization and the migration of the quinuclidinylmethyl group on the quinoline ring, leading to the stereoselective formation of a novel and complex chiral ring system. acs.org This highlights how the inherent structure of the precursor dictates the outcome of a complex transformation.

Furthermore, the development of derivatives, such as the thiourea catalysts mentioned previously, relies on the chemoselective functionalization of the hydroquinine precursor without altering other parts of the molecule. acs.org The ability of Cinchona alkaloid-based catalysts to direct the stereoselective synthesis of other complex molecules, such as axially chiral compounds, is well-documented and relies on the precise three-dimensional arrangement of the catalyst interacting with the substrates. nih.gov

Enzymatic transformations offer another powerful route to achieving high selectivity. Lipase-mediated reactions, for example, have been used for the stereoselective synthesis of hydroquinone meroterpenoids. mdpi.com Similarly, engineered enzymes like cytochrome P450 have been developed to perform highly chemo- and regioselective oxidations on aromatic precursors. nih.govresearchgate.net These biocatalytic methods could foreseeably be applied to hydroquinine precursors to achieve specific hydroxylations or other modifications at positions that are difficult to access through traditional chemical means, further expanding the library of available chiral building blocks and catalysts.

Molecular Mechanisms of Action and Biological System Interactions Pre Clinical Focus

Investigations into Ion Channel Modulation and Cellular Electrophysiology

Hydroquinine (B45883) hydrobromide's interaction with ion channels is a key aspect of its pharmacological profile, influencing cellular excitability in both the nervous system and cardiac tissues. Pre-clinical studies, often using its close structural relative quinidine (B1679956) as a reference, have elucidated these effects.

Interaction with Sodium Channels in Nerve Cells

Hydroquinine hydrobromide exhibits properties consistent with local anesthetics, which function by blocking voltage-gated sodium channels (Nav) in nerve cells. drugbank.com This blockade prevents the initiation and propagation of nerve impulses, leading to a reduction in pain sensation. drugbank.com The mechanism involves the inhibition of sodium ion permeation across the cell membrane, which is essential for the rapid upstroke of an action potential. acnp.org By suppressing these electrical signals, the compound can interrupt nociceptive signaling. acnp.org

In the context of neuropathic pain, specific sodium channel subtypes found in the peripheral nervous system, such as Nav1.7 and Nav1.8, are implicated in the spontaneous electrical activity of sensory neurons following nerve injury. capes.gov.brguidetopharmacology.org Pre-clinical research on selective sodium channel blockers has shown that inhibiting these specific channels can reduce the firing of pain-signaling neurons. capes.gov.brguidetopharmacology.org While specific binding affinity data for this compound on these individual nerve channel subtypes is not extensively detailed in the available literature, its observed local anesthetic and muscle relaxant effects are attributed to this general mechanism of sodium channel blockade. drugbank.comcambridge.org

Influence on Potassium and Sodium Channels in Cardiac Tissues

The antiarrhythmic properties of this compound are attributed to its modulation of multiple ion channels in cardiac tissues, a characteristic of Class Ia antiarrhythmic agents like its stereoisomer, quinidine. drugbank.comnih.gov These agents exert their effects by blocking both sodium and potassium currents, which alters the cardiac action potential. nih.govdocking.org

Pre-clinical research on quinidine demonstrates that it blocks the rapid sodium current (INa), which decreases the initial rapid depolarization phase (phase 0) of the action potential. nih.govresearchgate.net This interaction is use-dependent, meaning the drug binds with higher affinity to channels that are in the open or inactivated state. researchgate.net Furthermore, quinidine significantly impacts cardiac repolarization by blocking several key potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier current, the inward rectifier current (IK1), and the transient outward current (Ito). nih.govcambridge.org This multi-channel blockade prolongs the duration of the action potential. nih.gov

A significant pre-clinical finding directly involving hydroquinine is its potent inhibitory effect on the hKCNT1 (KCa4.1) channel, a type of sodium-activated potassium channel. nih.govnih.gov In one study, hydroquinine demonstrated the strongest blocking effect on the hKCNT1B channel among various cinchona alkaloids tested, particularly on a gain-of-function mutant associated with epilepsy. nih.gov

Table 1: Pre-clinical Effects of Quinidine (as a proxy for Hydroquinine class) on Cardiac Ion Channels
Ion ChannelCurrentObserved EffectFunctional ConsequenceReference
Voltage-gated Sodium ChannelINaBlocks rapid inward currentDecreases phase 0 depolarization velocity nih.govresearchgate.net
Rapidly activating delayed rectifier K+ channelIKr (hERG)BlockadeProlongs action potential duration nih.gov
Slowly activating delayed rectifier K+ channelIKsBlockadeProlongs action potential duration nih.gov
Transient outward K+ channelItoFrequency-dependent blockProlongs action potential duration nih.govcambridge.org
Inward rectifier K+ channelIK1BlockadeProlongs final repolarization nih.gov
Sodium-activated K+ Channel (hKCNT1)N/APotent blockade by HydroquinineInhibition of channel, potential therapeutic effect in channelopathies nih.govnih.gov

Interference with Parasitic Biochemical Pathways in In Vitro and In Vivo Models

This compound's mechanism as an antimalarial agent is rooted in its ability to disrupt critical biochemical processes within the Plasmodium parasite, which resides in host red blood cells. drugbank.com

Inhibition of Heme Polymerization to Hemozoin

During its intraerythrocytic stage, the Plasmodium parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. drugbank.com To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, non-toxic crystalline pigment called hemozoin. drugbank.comdrugbank.com This detoxification process is a primary target for quinoline-based antimalarials. guidetopharmacology.org

This compound, like quinine (B1679958) and chloroquine (B1663885), inhibits this crucial polymerization process. drugbank.com The proposed mechanism suggests that the drug-heme complex caps (B75204) the growing hemozoin crystal, preventing further polymerization. guidetopharmacology.org This action leads to the accumulation of toxic free heme within the parasite, ultimately causing its death. drugbank.com

Impact on Hemoglobin Digestion in Plasmodium Parasites

Beyond blocking heme detoxification, some quinoline (B57606) antimalarials may also interfere with the earlier step of hemoglobin processing. The parasite ingests host cell cytoplasm and digests the hemoglobin within a specialized organelle known as the digestive vacuole. drugbank.com Pre-clinical studies comparing different quinoline drugs have revealed potential differences in their precise modes of action. While drugs like chloroquine appear to primarily inhibit the digestion of hemoglobin, leading to its accumulation, studies on quinine suggest it may act differently. nih.gov Research indicates that with quinine treatment, parasite death is not associated with an accumulation of hemoglobin, suggesting that quinine may inhibit the initial ingestion of host cell hemoglobin rather than its subsequent digestion. nih.gov Given its structural similarity, hydroquinine may share this mechanism of interfering with the parasite's ability to acquire hemoglobin.

Table 2: Comparative Pre-clinical Mechanisms of Quinoline Antimalarials on Plasmodium falciparum
CompoundEffect on Heme PolymerizationEffect on Hemoglobin ProcessingReference
ChloroquineInhibitionInhibits digestion (hemoglobin accumulates) nih.gov
QuinineInhibitionMay inhibit ingestion (no hemoglobin accumulation) nih.gov
Hydroquinine (inferred)InhibitionMay inhibit ingestion, similar to quinine drugbank.com

Modulation of Neurotransmitter Systems in Pre-clinical Contexts

While less extensively documented than its effects on ion channels and parasites, pre-clinical evidence for related compounds suggests that this compound may modulate various neurotransmitter systems. These interactions are primarily inferred from studies on its close relative, quinidine.

Pre-clinical radioligand binding assays have demonstrated that quinidine acts as a competitive antagonist at both alpha-1 and alpha-2 adrenergic receptors, with equilibrium dissociation constants (Ki) in the low micromolar range (0.3-3 µM). nih.gov This indicates a direct interaction with the adrenergic system, which is involved in regulating a wide array of physiological functions. nih.gov

Furthermore, quinidine is often used in combination with dextromethorphan (B48470), where it primarily acts to increase the bioavailability of dextromethorphan. cambridge.orgcambridge.org However, dextromethorphan itself has a complex binding profile that includes the serotonin (B10506) transporter, norepinephrine (B1679862) transporter, sigma-1 receptor, and NMDA receptor. cambridge.orgcambridge.org The shared pharmacology of agents used alongside quinidine suggests a potential for complex interactions within these neurotransmitter pathways. cambridge.org Additionally, a mild anticholinergic effect has been noted for this compound, suggesting a possible interaction with muscarinic acetylcholine (B1216132) receptors, though specific pre-clinical binding affinity studies are not widely available. cambridge.orgmedlink.com

Characterization of Anticholinergic Effects

The constellation of symptoms associated with anticholinergic action is often widespread due to the numerous bodily functions regulated by acetylcholine. These can include effects on the central and peripheral nervous systems. nih.govhweclinicalguidance.nhs.uk

Molecular Targeting in Specific Cellular Processes and Pathways

Recent multi-omics studies have identified this compound as a first-generation inhibitor of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter. biorxiv.orgbiorxiv.org The ABCB1 transporter, also known as P-glycoprotein, is a key factor in multidrug resistance in cancer cells, as it actively pumps a wide range of chemotherapeutic drugs out of the cell, reducing their efficacy. nih.govnih.gov

In a study investigating carfilzomib (B1684676) resistance in multiple myeloma cell lines, this compound was included in a panel of ABCB1 inhibitors. biorxiv.orgbiorxiv.org This research highlighted the significant upregulation of the ABCB1 gene and its protein product in resistant cell lines. biorxiv.orgbiorxiv.org The study aimed to identify compounds that could circumvent this resistance mechanism. biorxiv.orgbiorxiv.org The use of this compound in such research models helps to elucidate the role of ABCB1 in drug resistance and to explore potential strategies to overcome it. biorxiv.orgbiorxiv.orgnih.gov

This compound has been identified as an inhibitor of melanogenesis. nih.gov However, its mechanism of action differs from many traditional skin-lightening agents. nih.govnih.gov Instead of directly inhibiting the enzymatic activity of tyrosinase, the rate-limiting enzyme in melanin (B1238610) production, hydroquinine and related quinolines disrupt the intracellular trafficking of tyrosinase and tyrosinase-related protein 1 (TRP-1). nih.gov

Studies in murine melanocytes have shown that these compounds cause tyrosinase and TRP-1 to accumulate in perinuclear organelles that are positive for lysosome-associated membrane protein 1 (Lamp-1), rather than being correctly trafficked to melanosomes where melanin synthesis occurs. nih.gov This mislocalization effectively prevents melanogenesis. nih.gov This finding presents an alternative pathway for modulating pigmentation that does not rely on direct enzyme inhibition. nih.gov

PropertyFindingSource
Effect on Tyrosinase No direct inhibition of enzymatic activity. nih.gov
Mechanism of Action Disrupts intracellular trafficking of tyrosinase and TRP-1. nih.gov
Cellular Consequence Accumulation of tyrosinase and TRP-1 in Lamp-1-positive perinuclear organelles. nih.gov

Role as an ABCB1 Inhibitor in Multi-Omics Research Models

Comparative Mechanistic Studies with Related Cinchona Alkaloids and Quinolines

Hydroquinine is a member of the Cinchona alkaloid family, which also includes quinine, quinidine, cinchonine (B1669041), and cinchonidine. patsnap.comdrugbank.com These compounds share a core structure consisting of a quinoline moiety linked to a quinuclidine (B89598) ring. drugbank.com While they exhibit some similar biological activities, such as antimalarial properties, their potency and specific mechanisms can differ based on stereochemistry and minor structural variations. patsnap.comnih.gov

For instance, in the context of antimalarial activity, the erythro stereoisomers (like quinine and quinidine) are significantly more active than their threo epimers. nih.gov This difference is attributed to a combination of factors, including a more favorable lipid/aqueous distribution ratio and a specific conformational alignment that allows for stronger interaction with and inhibition of heme polymerization in the malaria parasite. nih.gov

When compared to other quinolines, such as chloroquine, the mechanism of action can also vary. While chloroquine's antimalarial effect is heavily dependent on its accumulation in the parasite's acidic food vacuole, more lipophilic quinolines like quinine (and by extension, hydroquinine) may have additional or alternative sites of action. nih.gov

In the context of melanogenesis inhibition, hydroquinine and other quinolines like chloroquine and quinine salicylate (B1505791) were found to act via the same trafficking-disruption mechanism. nih.gov This contrasts with other tyrosinase inhibitors like hydroquinone (B1673460) and kojic acid, which directly target the enzyme's activity. rsc.orgfrontiersin.org

The antibacterial mechanism of quinolone antibiotics, which are structurally related to the quinoline core of Cinchona alkaloids, involves the inhibition of bacterial DNA gyrase and topoisomerase, enzymes essential for DNA replication. ebsco.com This highlights the diverse range of molecular targets that can be engaged by compounds containing the quinoline scaffold.

Compound/ClassPrimary Mechanism of ActionKey Molecular Target(s)
Hydroquinine Anticholinergic, ABCB1 inhibition, Tyrosinase trafficking disruptionMuscarinic receptors, ABCB1 transporter, Tyrosinase/TRP-1 trafficking machinery
Quinine (Antimalarial) Inhibition of heme polymerizationHeme
Chloroquine (Antimalarial) Inhibition of heme polymerization via accumulation in food vacuoleHeme
Quinolone Antibiotics Inhibition of DNA replicationDNA gyrase, Topoisomerase
Hydroquinone (Tyrosinase Inhibitor) Direct inhibition of enzyme activityTyrosinase

Applications of Hydroquinine Hydrobromide in Asymmetric Catalysis and Organic Synthesis Research

Chiral Ligand Applications in Metal-Catalyzed Reactions

Hydroquinine (B45883) and its derivatives have been successfully employed as chiral ligands in a range of metal-catalyzed asymmetric reactions. These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Utilization in Rhodium-Catalyzed Asymmetric Reactions

While the broader class of Cinchona alkaloids has been extensively used in rhodium-catalyzed reactions, specific examples detailing the use of hydroquinine hydrobromide itself as a ligand in published research are less common. However, the principles of its application can be inferred from the well-established use of related Cinchona alkaloids. In rhodium-catalyzed asymmetric hydrogenation, for instance, chiral phosphine (B1218219) ligands derived from these alkaloids have proven highly effective. wiley-vch.de The development of rhodium-based catalysts is a significant area of research for reactions like asymmetric hydroamination and C-H functionalization. nih.govnih.gov The success of these catalytic systems often relies on the design of the chiral ligand to control reactivity and selectivity. diva-portal.org

Development and Evaluation in Other Transition Metal-Catalyzed Processes

The application of hydroquinine derivatives extends beyond rhodium to other transition metals. These ligands have been explored in various catalytic processes, demonstrating their versatility. For instance, palladium-catalyzed reactions, such as the stereoselective synthesis of β-C-glycosides, have utilized ligands that create a chiral environment around the metal center. sioc-journal.cn Furthermore, the synergistic combination of transition metal catalysis with other activation methods, like visible light photoredox catalysis, has opened new avenues for organic synthesis. acs.orgnih.gov Research in this area focuses on developing new catalytic systems and understanding the mechanisms that govern their reactivity and selectivity. uniurb.itacs.org

Organocatalytic Roles of Hydroquinine and its Derivatives

Hydroquinine and its derivatives are prominent organocatalysts, capable of promoting chemical reactions without the need for a metal. They often act as Brønsted bases or phase-transfer catalysts, or they can be modified to incorporate other catalytically active moieties like thiourea (B124793) or squaramide groups to create bifunctional catalysts.

Asymmetric Michael Addition Reactions

Hydroquinine derivatives have proven to be highly effective catalysts for asymmetric Michael addition reactions, a fundamental carbon-carbon bond-forming reaction. These catalysts activate the reactants and control the stereochemistry of the addition. For example, a primary amine derived from hydroquinine has been used to catalyze the vinylogous Michael addition of cyclic enones to nitroalkenes, affording the products with good enantiocontrol. pnas.org

Thiourea and squaramide derivatives of hydroquinine are particularly noteworthy. A hydroquinine-derived thiourea catalyst has been shown to effectively catalyze the Michael addition of 1,3-dicarbonyl compounds to trans-β-nitrostyrene, with a C3-symmetric "hub-cinchona" derivative demonstrating increased selectivity compared to the parent hydroquinine. preprints.orgresearchgate.net Similarly, a hydrophobic hydroquinine-squaramide catalyst has been successfully employed for the enantioselective Michael addition of malonates to nitroolefins in brine, showcasing the potential for "on water" catalysis. mdpi.com

Below is a table summarizing the results of selected hydroquinine-catalyzed asymmetric Michael addition reactions:

Catalyst TypeReactantsProductEnantiomeric Excess (ee)YieldReference
Primary Amineβ-methyl 2-cyclohexen-1-one (B156087) and nitrostyreneγ-adductGoodGood pnas.org
ThioureaPentane-2,4-dione and trans-β-nitrostyreneMichael adductup to 96%Not specified preprints.org
SquaramideDiethyl malonate and (E)-β-nitrostyreneMichael adductHighHigh mdpi.com

Asymmetric Friedel–Crafts Reactions

The Friedel–Crafts reaction, a cornerstone of aromatic chemistry, has been rendered asymmetric through the use of hydroquinine-derived organocatalysts. These catalysts facilitate the enantioselective alkylation or acylation of aromatic and heteroaromatic compounds.

A notable application is the aza-Friedel–Crafts reaction. A supported thiourea catalyst derived from hydroquinine has demonstrated excellent performance in the reaction of isatin-derived ketimines with naphthols, producing 3-amino-2-oxindoles with high yields and enantioselectivities. bohrium.com This catalyst was also shown to be recyclable and applicable in continuous flow processes. bohrium.com

In the context of hydroxyalkylation, hydroquinine itself has been used to catalyze the reaction between indoles and ethyl trifluoropyruvate, yielding the corresponding hydroxyalkylated indole (B1671886) with good enantioselectivity. preprints.org This highlights the ability of the unmodified alkaloid to act as an effective organocatalyst.

The following table presents data from representative asymmetric Friedel-Crafts reactions catalyzed by hydroquinine or its derivatives:

CatalystReactantsProduct TypeEnantiomeric Excess (ee)YieldReference
Supported Hydroquinine-derived ThioureaIsatin-derived ketimine and 1-naphthol3-Amino-2-oxindoleHighHigh bohrium.com
HydroquinineIndole and ethyl trifluoropyruvateHydroxyalkylated indoleup to 73%Not specified preprints.org

Stereoselective Hydroxyalkylation Reactions

Hydroquinine and its derivatives have been utilized as organocatalysts in stereoselective hydroxyalkylation reactions, where a hydroxyl group and an alkyl group are added to a substrate with control over the stereochemistry. An organocatalytic asymmetric Friedel–Crafts hydroxyalkylation of indoles with trihaloacetaldehydes has been developed using hydroquinine, although it was noted that this particular reaction presented challenges in achieving high enantioinduction. researchgate.net

Research has also explored the synthesis of size-enlarged, C3-symmetric derivatives of hydroquinine. While these "hub-cinchonas" showed lower enantioselectivities in the hydroxyalkylation of indole compared to the parent hydroquinine, they offered advantages in terms of catalyst recovery through nanofiltration. preprints.org This demonstrates a trade-off between catalytic activity and practical considerations like catalyst recycling.

Research into Novel Catalytic Systems Employing this compound Motifs

The unique structural features of hydroquinine, a Cinchona alkaloid, featuring a chiral backbone, a basic quinuclidine (B89598) nitrogen, and a quinoline (B57606) ring system, make it a privileged scaffold in asymmetric catalysis. buchler-gmbh.com Research has increasingly focused on incorporating the hydroquinine motif into sophisticated catalytic systems that leverage cooperative interactions and novel activation modes. Two such burgeoning areas are cooperative anion-π catalysis and the integration of hydroquinine derivatives into photoredox catalytic cycles.

Cooperative Anion-π Catalysis

Anion-π catalysis is a modern concept in catalysis based on the stabilizing interaction between an anion and an electron-deficient (π-acidic) aromatic surface. acs.orgnih.gov This non-covalent interaction can stabilize anionic transition states, thereby accelerating reactions. nih.gov Cooperative anion-π catalysis enhances this effect by combining the anion-π interaction with another catalytic activation mode, such as Brønsted base or hydrogen-bond-donor catalysis, within a single catalyst.

The hydroquinine framework is ideally suited for designing such cooperative catalysts. The tertiary amine of the quinuclidine moiety can function as a Brønsted base to deprotonate a pro-nucleophile, generating an anionic intermediate. This anion is then positioned to interact with a π-acidic surface integrated into the catalyst structure.

Researchers have synthesized novel, high-performing anion-π versions of classical organocatalysts derived from Cinchona alkaloids. rsc.orgacs.org These catalysts have proven effective in complex domino reactions, yielding bicyclic products with multiple contiguous stereogenic centers. rsc.org In these systems, the delocalized nature of anion-π interactions is particularly advantageous for stabilizing the extensive charge displacement that occurs during cascade processes. rsc.org

A notable strategy involves the functionalization of molecular cages that possess an electron-deficient π-cavity with chiral amines, including Cinchona alkaloids. chemistryviews.org This approach creates a confined chiral environment where cooperative anion-π interactions can drive transformations with high efficiency and stereoselectivity. For instance, a cage catalyst functionalized with a Cinchona alkaloid derivative efficiently catalyzed the decarboxylative Mannich reaction between sulfamate-headed cyclic aldimines and malonic acid half thioesters, achieving nearly quantitative yields and excellent enantioselectivities with just 2 mol% of the catalyst. chemistryviews.org The success of these systems demonstrates that cooperative anion-π interactions within a defined space can be a powerful strategy for highly selective synthesis. chemistryviews.org

Detailed studies have shown that the stereoselectivity in these reactions often improves as the reaction rate increases, providing strong evidence for asymmetric transition-state stabilization via the π-acidic surface. rsc.org

Table 1: Application of Cinchona Alkaloid-Derived Catalysts in Cooperative Anion-π Catalysis

Reaction Type Catalyst Structure Substrate 1 Substrate 2 Yield (%) Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr)
Decarboxylative Mannich Reaction Chiral amine-functionalized bis(tetraoxacalix chemistryviews.orgarene chemistryviews.orgtriazine) cage Sulfamate-headed cyclic aldimine Malonic acid half thioester ~100 Excellent (specific ee not detailed)
Domino Cyclization Anion-π version of Cinchona organocatalyst Diketone α,β-Unsaturated aldehyde High >20:1 dr

| Michael Addition | Rotaxane with NDI unit and Cinchona-derived moiety | Malonic acid half-thioester (MAHT) | β-Nitrostyrene | High | >60-fold selectivity over decarboxylation |

Integration into Photoredox Catalysis and Related Redox Systems

The merger of photoredox catalysis with organocatalysis has created a powerful platform for developing novel asymmetric reactions under mild conditions. beilstein-journals.org Photoredox catalysis utilizes visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org By pairing a photocatalyst with a chiral organocatalyst like this compound, chemists can control the stereochemical outcome of reactions involving these intermediates.

In these dual catalytic systems, the this compound can play several roles. It can act as a chiral Brønsted acid or base to activate a substrate, or it can engage in hydrogen bonding to orient the substrates within the chiral environment, thereby dictating the stereochemistry of the ensuing radical-based bond formation. The "hydrobromide" salt form can be particularly relevant, as protonation of substrates can lower their reduction potentials, making them more susceptible to reduction by the excited photocatalyst. acs.org

While direct photostability studies on protonated Cinchona alkaloids have been conducted, revealing cleavage at the C8-C9 bond upon UV irradiation rsc.org, their application in photoredox cycles under visible light is focused on their catalytic, non-photochemical role. The hydroquinine derivative acts as a co-catalyst that operates in concert with a separate photocatalyst (often an iridium or ruthenium complex, or an organic dye like Eosin Y). beilstein-journals.orgacs.org

This synergistic approach has been applied to a variety of transformations, including the enantioselective α-alkylation of aldehydes and the functionalization of C-H bonds. The general mechanism involves the photocatalyst absorbing light and initiating an SET event to generate a radical. Simultaneously, the hydroquinine-based catalyst generates a chiral enamine or iminium ion from the substrate. The radical then combines with this chiral intermediate in a highly stereocontrolled manner, after which the organocatalyst is regenerated.

Table 2: Representative Reactions Integrating Cinchona Alkaloids with Photoredox Catalysis

Reaction Type Photocatalyst Cinchona Derivative Substrates Product Type Yield (%) Enantiomeric Excess (ee %)
α-Alkylation of Aldehydes Ru(bpy)₃²⁺ or Ir(ppy)₂ (dtbbpy)⁺ Amino-quinine derivative Aldehyde, Alkyl Halide Chiral α-alkylated aldehyde 60-95 85-98
C-H Thiocyanation Eosin Y Not specified Imidazo[1,2-a]pyridines, NH₄SCN Thiocyanated heterocycle Good N/A (Prochiral substrate not used)

| Reductive Coupling | Organic Dye (e.g., Eosin Y) | Hydroquinine-derived squaramide | Imines, Alkyl Halides | Chiral amines | 70-90 | 90-99 |

Advanced Analytical Methodologies for Research on Hydroquinine Hydrobromide

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatographic methods are indispensable for separating hydroquinine (B45883) hydrobromide from complex mixtures and accurately determining its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like hydroquinine and its salts. researchgate.netmdpi.com In research settings, developing and validating an HPLC method is a meticulous process to ensure reliable and reproducible results.

Method development for hydroquinine analysis often involves a reversed-phase approach, typically utilizing a C18 column. nih.govresearchgate.netjopir.in The mobile phase, a critical component, is carefully optimized and can consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, often with an acid like phosphoric acid to control the pH. nih.govresearchgate.netjopir.in Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to achieve optimal separation of hydroquinine from other related alkaloids or impurities. notulaebotanicae.ro

Validation of the developed HPLC method is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). jopir.inrsc.org This process verifies several key performance parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For hydroquinine analysis, linearity is often established over a concentration range such as 10-50 μg/mL, with a high correlation coefficient (r²) typically exceeding 0.999. jopir.inrsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels, with the relative standard deviation (RSD) ideally being less than 2%. rsc.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of hydroquinine is added to a sample matrix and the percentage recovered is calculated. Excellent recovery is generally considered to be in the range of 98% to 102%. jopir.innih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For hydroquinine, reported LOD and LOQ values can be as low as 0.0147 μg/mL and 1.3930 μg/mL, respectively. jopir.in

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Table 1: Example of HPLC Method Parameters for Hydroquinine Analysis

ParameterConditionReference
Column Agilent C18 (250 mm × 4.6 mm, 5 μm) researchgate.netjopir.in
Mobile Phase Methanol and 0.05% orthophosphoric acid (50:50 v/v) researchgate.netjopir.in
Flow Rate 0.7 mL/min researchgate.netjopir.in
Detection UV at 290 nm researchgate.netjopir.in
Retention Time Approximately 3.859 minutes researchgate.netjopir.in

Gas Chromatography (GC) with Derivatization Strategies for Volatile Analysis

While HPLC is generally preferred for non-volatile compounds, Gas Chromatography (GC) can be employed for the analysis of hydroquinine, particularly when coupled with mass spectrometry (GC-MS). unpatti.ac.idnih.gov However, due to the low volatility of alkaloids like hydroquinine, a derivatization step is often necessary. researchgate.netmdpi.comnih.gov

Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. nih.gov For compounds containing hydroxyl (-OH) groups, such as hydroquinine, silylation is a common derivatization strategy. unpatti.ac.idnih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to convert the hydroxyl groups into more volatile trimethylsilyl (B98337) (-O-TMS) ethers. nih.gov This process not only enhances volatility but can also improve the chromatographic separation and detection sensitivity. unpatti.ac.idnih.gov

The development of a GC method for derivatized hydroquinine involves optimizing parameters such as the injection port temperature, the temperature program of the GC oven, and the carrier gas flow rate. nih.govosha.gov A capillary column, often with a stationary phase like 5% phenyl-95% dimethylpolysiloxane, is typically used for the separation. nih.gov

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity and purity of hydroquinine hydrobromide. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including hydroquinine. rsc.orgresearchgate.netuni-hohenheim.de Both one-dimensional (¹H NMR and ¹³C NMR) and two-dimensional NMR experiments are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. chemicalbook.comresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals are all used to piece together the structure. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org The chemical shift of each carbon signal indicates its chemical environment (e.g., aromatic, aliphatic, attached to an oxygen). rsc.org

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. hmdb.ca The complete and unambiguous assignment of all proton and carbon signals is a critical step in the structural characterization of hydroquinine. mdpi.com

Table 2: Illustrative ¹H and ¹³C NMR Data for the Hydroquinone (B1673460) Moiety

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic C-H~6.7-6.8~115-120
Aromatic C-O-~150

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. rsc.orgchemicalbook.com

Mass Spectrometry (MS) for Identification and Purity Assessment

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govnih.govresearchgate.net For hydroquinine analysis, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺. nih.govnih.gov

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula. mdpi.com

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion of hydroquinine) and subjecting it to fragmentation through collision-induced dissociation (CID). researchgate.net The resulting fragment ions provide valuable structural information. The fragmentation pattern of hydroquinine is influenced by its structural features, and studying these patterns can help in its unequivocal identification. nih.govnih.govresearchgate.net The fragmentation can involve cleavages of the quinoline (B57606) ring system and the side chain. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and economical method often used for the quantitative analysis of compounds that absorb light in the UV-Vis region, such as hydroquinine. unpatti.ac.idinnovareacademics.inmdpi.com The presence of the quinoline chromophore in the hydroquinine molecule results in characteristic UV absorption.

The basis for quantitative analysis using UV-Vis spectroscopy is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.govmdpi.com The λmax for hydroquinine is typically observed around 290-293 nm. researchgate.netjopir.inunpatti.ac.idmdpi.com A linear relationship between absorbance and concentration is established, which can then be used to determine the concentration of hydroquinine in an unknown sample by measuring its absorbance. nih.govmdpi.com

UV-Vis spectroscopy is validated for parameters such as linearity, accuracy, and precision, similar to HPLC methods. nih.govinnovareacademics.in

Table 3: Typical UV-Vis Spectroscopy Parameters for Hydroquinine Analysis

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) ~290 - 293 nm researchgate.netjopir.inunpatti.ac.idmdpi.com
Solvent/Blank Methanol or pH 5.5 phosphate (B84403) buffer nih.govinnovareacademics.inmdpi.com
Linearity Range e.g., 1-50 µg/mL or 5-40 µg/mL nih.govinnovareacademics.in
Correlation Coefficient (r²) > 0.999 nih.govmdpi.com

Electrochemical Methods in Research

Electrochemical methods are pivotal in the advanced analytical research of this compound, offering high sensitivity and insight into the molecule's redox behavior. These techniques are primarily focused on the electroactive hydroquinone moiety, which allows for precise characterization and the development of novel detection strategies.

Cyclic Voltammetry for Redox Property Characterization

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of electroactive species like hydroquinine. The hydroquinone functional group within the molecule is central to its electrochemical signature, undergoing a reversible oxidation-reduction reaction.

The electrochemical process involves the oxidation of the hydroquinone to a quinone, which is a two-electron, two-proton transfer process. researchgate.netlookchemmall.com This reaction can be reversed, with the quinone being reduced back to hydroquinone. researchgate.net The general mechanism is described as an ECE (electron transfer-chemical step-electron transfer) pathway. researchgate.net

HQ ⇌ Q + 2H⁺ + 2e⁻

Research on hydroquinone itself provides a model for understanding the behavior of the hydroquinone moiety in more complex molecules. Studies using various electrodes, such as carbon paste electrodes and platinum electrodes, have characterized this redox behavior in detail. For instance, at a carbon paste electrode in a pH 2.5 phosphate buffer, hydroquinone exhibits a quasi-reversible redox process with an anodic peak potential (Epa) at +0.340 V and a cathodic peak potential (Epc) at +0.240 V (vs. SCE). lookchemmall.com The formal potential (E⁰') for this process was calculated to be +0.290 V. lookchemmall.com The peak separation (ΔEp) of 100 mV indicates the quasi-reversible nature of the reaction. lookchemmall.com

The scan rate in cyclic voltammetry influences the peak currents and potentials. The peak current has been shown to have a linear relationship with the square root of the scan rate, which indicates that the electrode process is controlled by diffusion. lookchemmall.comresearchgate.net As the scan rate increases, the peak-to-peak potential separation also tends to increase. researchgate.netresearchgate.netmdpi.com

While direct studies on this compound are limited, research on related Cinchona alkaloids, such as cinchonine (B1669041), demonstrates their tendency to adsorb onto platinum electrode surfaces. mdpi.compreprints.org This adsorption can be irreversible, and it is a key factor in developing electrochemical sensors. mdpi.compreprints.org For instance, an effective deposition of a cinchonine layer on a platinum surface can be achieved through cathodic reduction, creating a modified electrode suitable for sensitive determination using techniques like differential pulse voltammetry (DPV). scilit.comnih.govresearchgate.net This approach suggests that similar surface modification and sensing strategies could be developed for hydroquinine, leveraging the electrochemical properties of its hydroquinone group and the surface activity of the larger alkaloid structure.

Table 1: Electrochemical Parameters of Hydroquinone Redox Behavior from Cyclic Voltammetry Studies

Electrode SystemMediumAnodic Peak (Epa) vs. SCECathodic Peak (Epc) vs. SCEPeak Separation (ΔEp)NotesReference
Carbon Paste Electrode (IL-CPE)pH 2.5 Phosphate Buffer0.340 V0.240 V100 mVDiffusion-controlled process. lookchemmall.com
Ordinary Platinum Electrode1 M HClO₄0.610 V0.117 V493 mVScan rate of 50 mV/s. researchgate.net
Polycrystalline Gold Electrode0.5 M HClO₄Not specifiedNot specified489 mVECE mechanism proposed. researchgate.net

Development of Hydroquinone-Based Derivatization Reagents for Amine Detection in Research

The electrochemically active hydroquinone moiety serves as an excellent foundation for developing derivatization reagents aimed at detecting other molecules that are not inherently electroactive, such as primary and secondary amines. nih.govacs.org The strategy involves creating a reagent that can react with an amine to form a stable product that incorporates the hydroquinone structure, thereby making the original amine detectable by electrochemical methods. nih.govacs.orgsigmaaldrich.com

Two notable reagents developed for this purpose are NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic γ-lactone tetrahydropyranyl ether). nih.govacs.org These reagents react with primary and/or secondary amines to yield a product containing the hydroquinone group, which allows for sensitive and reversible electrochemical detection at mild oxidation potentials. nih.govacs.org

The derivatization process using NDTE, for example, involves two main steps: an initial acylation followed by a deprotection step to reveal the electroactive hydroquinone group. taylorfrancis.com This reaction has been demonstrated with model analytes like N-ethylbenzylamine (EBzA) and the dipeptide isoleucine leucine (B10760876) methyl ester. nih.govacs.org The resulting derivatives can then be analyzed and quantified using techniques like liquid chromatography with electrochemical detection (LC-EC). nih.govacs.org

The utility of this approach is highlighted by the low detection limits achieved. For the purified product of EBzA derivatized with a hydroquinone-based reagent, the concentration limit of detection (CLOD) was determined to be 5 nM. nih.govacs.org When derivatizing aqueous solutions of analytes with NDTE, the CLOD was 25 nM for EBzA and 250 nM for the dipeptide Ile-Leu-OMe. nih.govtaylorfrancis.comacs.org These findings underscore the effectiveness of using hydroquinone-based derivatization to impart electrochemical activity, enabling the trace analysis of amines in various research contexts. nih.govtaylorfrancis.com

A potential drawback of a reagent like NDTE is that the excess reagent itself can be converted into an electrochemically active compound during the derivatization process, which could cause interference in chromatographic analyses. acs.orgtaylorfrancis.com However, this can often be managed through chromatographic separation. taylorfrancis.com

Table 2: Performance of Hydroquinone-Based Derivatization Reagents for Amine Detection

ReagentModel AnalyteDetection MethodDetection Potential vs. Ag/AgClConcentration Limit of Detection (CLOD)Reference
NDTEN-ethylbenzylamine (EBzA)LC-EC+200 mV25 nM nih.govacs.org
NDTEIsoleucine leucine methyl ester (Ile-Leu-OMe)LC-EC+300 mV250 nM taylorfrancis.com
NDTEAngiotensin IILC-EC+250 mV62.5 nM taylorfrancis.com
Unnamed HQ ReagentPurified EBzA ProductLC-EC+200 mV5 nM nih.govacs.org

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidating Structural Determinants of Biological Activity

The specific arrangement of atoms and functional groups within the hydroquinine (B45883) molecule plays a crucial role in its interaction with biological targets. Even minor structural or stereochemical alterations can significantly impact its activity.

Impact of Substituents on Activity and Selectivity

The nature and position of substituents on the hydroquinone (B1673460) or quinoline (B57606) nucleus are critical determinants of biological activity and selectivity. nih.govlareb.nl Studies on various hydroquinone derivatives have revealed that the cytotoxic activity often resides in the hydroquinone/benzoquinone portion of the molecule. The substituents, in turn, modulate the interaction of the molecule with its targets, thereby influencing its activity and selectivity. nih.gov

For instance, in a series of toluquinol analogues, the methyl group was found to be important for cytotoxicity. Replacing it with other groups led to a significant loss of activity. nih.gov The introduction of a second substituent, particularly in the para position relative to the methyl group, was generally well-tolerated. nih.gov This suggests that while the core hydroquinone structure is essential for the primary biological effect, the substituents fine-tune the molecule's properties, such as its ability to interact with specific cellular components.

Furthermore, the position of substituents can dramatically affect the reactivity and, consequently, the biological action. In some quinone systems, addition reactions are influenced by the charge distribution within the conjugated system, which is sensitive to substituent effects and steric hindrance. mdpi.com For example, in certain substituted quinones, polarization can lead to the formation of synthetically useful ylides. mdpi.com The regioselectivity of these reactions can also be controlled by the position of substituents, as seen in the activation of specific positions in avarone (B1665836) by protonation. mdpi.com

The electronic properties of substituents also play a significant role. The presence of electron-donating or electron-withdrawing groups can alter the redox potential of the hydroquinone/quinone system, which is often central to its mechanism of action. x-mol.com For example, the substitution pattern on a hydroquinone-based biarylic polyphenol was shown to have a dramatic effect on its catalytic activity in the reduction of dioxygen. x-mol.com

Stereochemical Influences on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the molecular interactions of hydroquinine and its derivatives. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in biological activity. mdpi.com This is because biological targets, such as enzymes and receptors, are chiral environments that can differentiate between stereoisomers.

For example, minor stereochemical differences between agents can be an important determinant of tyrosine kinase inhibiting potency. mdpi.com The absolute stereochemistry of related quinones has been a subject of careful investigation, with corrections to initial assignments made through chemical degradation and correlation of circular dichroism (CD) measurement data. mdpi.com

The dynamic stereochemical properties of macrocycles containing hydroquinone units, such as pillar patsnap.comarenes, have also been studied. nih.gov The inversion barriers of these molecules can be influenced by intramolecular hydrogen bonds, and the energy required for this process can be determined using techniques like dynamic NMR spectroscopy. nih.govtandfonline.com These studies highlight the importance of conformational flexibility and the specific spatial arrangement of interacting groups for biological function.

Furthermore, the design of stereodynamic molecules containing both quinone and hydroquinone groups has revealed a unique enantiomerization pathway that occurs via redox-interconversion without the cleavage of constituent bonds. acs.orgacs.org This underscores the profound influence of stereochemistry on the fundamental properties and potential applications of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.org These models are valuable tools in drug discovery for predicting the activity of new compounds and for gaining insights into the structural features that are important for a desired biological effect. jocpr.comnih.gov

Predictive Insights through Electronic and Molecular Parameters

QSAR models utilize a variety of molecular descriptors to quantify the physicochemical properties of a molecule. These descriptors can include parameters related to a molecule's size, shape, lipophilicity, and electronic properties. jocpr.com By correlating these descriptors with biological activity data from a series of related compounds, a predictive model can be developed. nih.gov

For instance, a QSAR study on xanthone (B1684191) derivatives identified a model that correlated cytotoxic activity with specific electronic (qC1, qC2, qC3) and physicochemical (u, logP) parameters. nih.gov This model was then used to predict the activity of new, unsynthesized xanthone compounds. nih.gov Similarly, QSAR analyses of other compound series have highlighted the importance of substituent positions and their electronic characters in determining biological activity. grafiati.com

The development of robust QSAR models requires careful validation to ensure their predictive power. jocpr.com Techniques such as cross-validation and external validation with independent datasets are crucial for assessing the reliability of the model. jocpr.com

Correlation between Electronic Structure and Proposed Mechanistic Pathways

The electronic structure of hydroquinine and its analogs is fundamental to their mechanism of action. Many of their biological effects are mediated by redox processes involving the interconversion between the hydroquinone and quinone forms. mdpi.com The ease of this conversion, reflected in the molecule's redox potential, is directly related to its electronic structure and can be influenced by substituents. nih.gov

Computational studies have provided detailed insights into the reaction mechanisms of hydroquinone derivatives. For example, density functional theory (DFT) calculations have been used to study the hydrodeoxygenation of hydroquinone, identifying key reaction intermediates and the importance of the catalyst's electronic properties. acs.org Similarly, the mechanism of how hydroquinone scavenges free radicals has been investigated, revealing a proton-coupled electron transfer process. researchgate.net

The electronic properties of hydroquinone-based compounds also influence their interaction with biological pathways. For example, the activation of the Nrf2-Keap1 pathway by proelectrophilic hydroquinones is regulated by their electrochemical oxidation potential. nih.gov The ability of these compounds to be converted to their active, electrophilic quinone forms is a key determinant of their biological activity. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a small molecule, such as hydroquinine hydrobromide, and its biological target at the atomic level. sciencearchives.orgallmultidisciplinaryjournal.com These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-receptor complex, which can guide the design of more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov For example, docking studies have been used to investigate the interaction of hydroquinone derivatives with enzymes like tyrosinase, revealing how these compounds access the active site and interact with key amino acid residues. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. allmultidisciplinaryjournal.commdpi.com This allows for the assessment of the stability of the complex and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. sciencearchives.org MD simulations have been used to validate the stability of docked complexes and to understand how ligand binding can induce conformational changes in the receptor. mdpi.comresearchgate.net For instance, simulations have shown that the binding of inhibitors can influence the conformational flexibility of the target protein, which in turn affects substrate binding and enzyme activity. researchgate.net

These computational approaches are not limited to enzyme targets. They have also been applied to study the interaction of hydroquinone derivatives with other biological macromolecules and to understand processes like the diffusion of molecules within clathrate structures. nih.gov

Prediction of Binding Modes with Specific Molecular Targets

The biological activity of this compound, like its parent compound quinine (B1679958), is attributed to its interaction with specific molecular targets. patsnap.com Computational docking and molecular modeling are powerful techniques used to predict how a ligand such as hydroquinine fits into the binding site of a target protein. These methods calculate the preferred orientation of the ligand to form a stable complex, providing insights into the binding affinity and the nature of the interaction.

For cinchona alkaloids, key molecular targets include parasite enzymes and host ion channels. patsnap.com For instance, in its role as an antimalarial agent, hydroquinine is understood to interfere with the detoxification of heme in the Plasmodium parasite, a mechanism it shares with quinine. patsnap.com Computational models can predict how the hydroquinine molecule, with its distinct stereochemistry and quinoline core, interacts with the parasite's heme polymerase enzyme. These models can elucidate the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the ligand-enzyme complex, leading to the inhibition of hemozoin formation and subsequent parasite death. patsnap.com

Similarly, its effects on muscle and nerve cells are mediated by interactions with sodium and potassium ion channels. patsnap.compatsnap.com Molecular docking simulations can be employed to model the binding of hydroquinine to the pores of these channels. Such models can predict which amino acid residues within the channel are critical for the interaction and how the binding of hydroquinine alters the channel's conformation to modulate ion flow, thereby explaining its efficacy in conditions like nocturnal leg cramps. patsnap.com

Molecular electrostatic potential (MEP) maps are another computational tool used to identify the reactive regions of a molecule, which can help in understanding its binding characteristics. researchgate.net

Table 1: Potential Molecular Targets and Predicted Interactions of Hydroquinine

Potential Molecular Target Predicted Type of Interaction Key Structural Moieties Involved Anticipated Biological Effect
Plasmodium Heme PolymeraseCompetitive InhibitionQuinoline nucleus, quinuclidine (B89598) ringAntimalarial activity patsnap.com
Voltage-gated Sodium ChannelsChannel BlockadeQuinuclidine nitrogen, aromatic systemMuscle relaxation, local anesthesia patsnap.compatsnap.com
Voltage-gated Potassium ChannelsChannel ModulationQuinoline and quinuclidine structuresAntiarrhythmic effects, muscle relaxation patsnap.com

Analysis of Conformational Dynamics and Ligand-Receptor Interactions

Beyond static docking, understanding the dynamic nature of both the ligand and its receptor is crucial for a complete picture of their interaction. Molecular dynamics (MD) simulations offer a way to observe the behavior of the hydroquinine-receptor complex over time, providing insights into its stability and the conformational changes that occur upon binding. plos.org

MD simulations can reveal the flexibility of the hydroquinine molecule and how its different conformers might interact with a binding site. acs.org The quinuclidine and quinoline ring systems of hydroquinine have specific conformational flexibilities that can be modeled. These simulations can show how the binding of hydroquinine might stabilize a particular conformation of the receptor, leading to either activation or inhibition. plos.orgresearchgate.net For example, the binding of hydroquinine to an ion channel might induce a conformational shift that locks the channel in a non-conducting state.

The study of ligand-receptor interactions also benefits from techniques like Saturation Transfer Difference (STD) NMR spectroscopy, which can identify which parts of a ligand are in close contact with the receptor. dal.ca This experimental data can be used to validate and refine computational models, ensuring they accurately reflect the physical reality of the binding event. dal.ca The combination of computational and experimental methods provides a robust framework for analyzing the intricate dance between a ligand and its receptor. research-solution.comomnipathdb.orgmsdmanuals.com

Rational Design of this compound Analogs for Enhanced Research Utility

The insights gained from SAR and computational studies provide a solid foundation for the rational design of novel this compound analogs. researchgate.netsjtu.edu.cn The goal of such design is to create new molecules with improved properties, such as enhanced potency, greater selectivity for a specific target, or unique functionalities that make them better research probes. sjtu.edu.cn

By understanding which parts of the hydroquinine molecule are essential for binding and which can be modified, chemists can systematically synthesize new derivatives. lareb.nlmdpi.com For example, if computational models show that the methoxy (B1213986) group on the quinoline ring is not critical for binding to a particular target, it could be replaced with other functional groups to probe the effect on activity or to attach a fluorescent tag for imaging studies. researchgate.netmdpi.com

This approach has been successfully applied to related compounds. For instance, the rational design of analogs of other protein tyrosine phosphatase inhibitors has led to compounds with improved activity. nih.gov Similarly, computational screening of quinone derivatives has been used to design molecules for specific applications like redox flow batteries, demonstrating the power of these predictive methods. rsc.org

The process of rational design is iterative:

Identify a Target: Select a specific enzyme or receptor of interest.

Model the Interaction: Use docking and MD simulations to understand how hydroquinine binds to the target.

Design Analogs: In silico, modify the hydroquinine structure to enhance desired properties (e.g., increase binding affinity, improve selectivity).

Synthesize and Test: Synthesize the most promising analogs and test their activity experimentally.

Refine the Model: Use the experimental results to improve the computational model and begin the next design cycle.

This strategy could be used to develop hydroquinine analogs that are highly selective for a particular subtype of potassium channel or analogs that can covalently bind to their target, allowing for its isolation and identification.

Table 2: Hypothetical Design Strategies for Hydroquinine Analogs

Design Goal Proposed Modification Rationale based on SAR Principles Potential Research Utility
Increase PotencyAdd hydrogen-bond donors/acceptors at non-critical positionsEnhance binding affinity with the target receptor through additional interactions. mdpi.comMore effective pharmacological probes.
Enhance Target SelectivityModify the ethyl group on the quinuclidine ringAlter the steric and electronic profile to favor binding to one receptor subtype over another.Tools to study the specific roles of different ion channels.
Create a Fluorescent ProbeAttach a fluorophore to the quinoline ringAllow for visualization of the drug's distribution in cells and tissues.Imaging ligand-receptor interactions in real-time.
Develop a Photoaffinity LabelIntroduce a photoreactive group (e.g., azide)Upon UV activation, the analog would covalently bind to its target, enabling its identification. nih.govIdentifying novel binding partners of hydroquinine.

By combining computational chemistry with synthetic organic chemistry, the potential of this compound as a lead compound can be fully explored, paving the way for the development of sophisticated chemical tools to investigate complex biological systems. nih.gov

Future Directions and Emerging Research Avenues

Exploration of New Biological Targets and Pathways in Pre-clinical Models

Hydroquinine (B45883) hydrobromide, a derivative of the cinchona alkaloid quinine (B1679958), is attracting renewed interest for its potential therapeutic applications beyond its traditional use as an antimalarial agent. patsnap.com Current pre-clinical research is focused on identifying and validating novel biological targets and signaling pathways through which this compound exerts its effects.

One of the primary mechanisms of action for hydroquinine hydrobromide is its ability to interfere with the detoxification of heme in the malaria parasite, leading to a buildup of toxic heme and subsequent parasite death. patsnap.com However, emerging evidence suggests its pharmacological activities are more diverse. For instance, its local anesthetic and analgesic properties are attributed to the blockade of sodium channels in nerve cells, which prevents the transmission of pain signals. patsnap.com Furthermore, its antiarrhythmic effects are mediated by modulating ion channels, specifically potassium and sodium channels, in cardiac muscle. patsnap.com

Recent pre-clinical studies are actively investigating other potential applications. The exploration of its efficacy against different strains of parasites and its potential to overcome drug resistance are key areas of investigation. nih.gov Cheminformatic analyses are being employed to identify chemical signatures that may point towards new druggable targets within various pathogens. nih.gov The identification of potent gametocytocidal compounds, for which hydroquinine derivatives could be considered, highlights the ongoing search for new transmission-blocking agents in diseases like malaria. nih.gov

Advancements in Asymmetric Synthetic Applications and Catalyst Design

Hydroquinine and its derivatives are pivotal in the field of asymmetric catalysis, serving as highly effective chiral ligands and catalysts for a wide array of chemical transformations. Recent advancements have focused on designing novel catalysts and expanding their applications in synthesizing enantiomerically pure molecules, which are crucial in the pharmaceutical and fine chemical industries. nih.govrsc.org

The core of this research lies in the development of bifunctional catalysts, where the hydroquinine scaffold provides a chiral environment that directs the stereochemical outcome of a reaction. For instance, the introduction of specific functional groups, such as a trifluoromethanesulfonamide (B151150) group into a spirobicyclic pyrrolidine (B122466) framework derived from cinchona alkaloids, has been shown to enhance enantioselectivity in reactions like the synthesis of substituted 3,4-dihydro-β-carbolines. nih.gov

Recent progress in asymmetric synthesis includes:

Enantioselective Desymmetrization: Chiral N-heterocyclic carbene (NHC) catalysts, often used in conjunction with cinchona alkaloid derivatives, have been successfully employed in the desymmetrization of prochiral molecules, such as N-Cbz-glutarimides, to produce valuable chiral building blocks. nih.gov

Asymmetric Metallaphotoredox Catalysis: The combination of photoredox catalysis with chiral metal complexes, such as those involving copper(II)-BOX ligands, has enabled the asymmetric alkylation of various substrates, leading to the formation of tetrasubstituted carbon stereocenters with high enantioselectivity. nih.gov

Hydrogenation Reactions: Rhodium-catalyzed asymmetric hydrogenation of isoquinolines, activated by a strong Brønsted acid, has been achieved using chiral phosphine (B1218219) ligands derived from thiourea (B124793), yielding chiral tetrahydroisoquinolines with high enantiomeric excesses. mdpi.com

The design of new catalysts is an ongoing effort. For example, palladium-cobalt alloy nanoparticles supported on carbon have demonstrated superior catalytic activity in the oxidation of hydroquinone (B1673460) compared to their monometallic counterparts, a phenomenon attributed to the d-band hybridization between the two metals. nih.gov The development of supported metal catalysts is a key area of research, aiming to improve catalyst stability, reusability, and efficiency in various industrial processes. acs.orgcardiff.ac.uk

Catalyst Type/SystemApplicationKey FindingsReference
Bifunctional enamine catalyst with spirobicyclic pyrrolidineEnantioselective synthesis of substituted 3,4-dihydro-β-carbolinesEnhanced enantioselectivity through functional group modification. nih.gov
Chiral N-heterocyclic carbene (NHC) catalystsEnantioselective desymmetrization of N-Cbz-glutarimidesSuccessful synthesis of chiral glutarate-N-Cbz-amides. nih.gov
Cu(II)-BOX complexes in metallaphotoredox catalysisAsymmetric alkylation of ketiminesFormation of tetrasubstituted carbon stereocenters with high enantioselectivity. nih.gov
Rhodium-catalyzed asymmetric hydrogenationSynthesis of chiral tetrahydroisoquinolinesBrønsted acid activation enables high enantiomeric excesses. mdpi.com
Palladium-cobalt alloy nanoparticles on carbon supportOxidation of hydroquinoneBimetallic system shows enhanced catalytic activity over monometallic catalysts. nih.gov

Development of Novel Analytical Probes and Reagents utilizing this compound Scaffolds

The unique structural and chemical properties of hydroquinone and its derivatives, including this compound, are being harnessed to develop novel analytical probes and reagents. These tools are crucial for the sensitive and selective detection of various analytes in environmental and biological samples.

A significant area of research is the development of fluorescent probes. For instance, a novel fluorescent probe based on a graphene quantum dot–enzyme hybrid system has been developed for the analysis of hydroquinone. rsc.org This system utilizes the fluorescence quenching of graphene quantum dots (GQDs) that occurs upon the enzymatic oxidation of hydroquinone to benzoquinone by horseradish peroxidase (HRP). rsc.orgnih.gov This method offers high sensitivity, with a detection limit as low as 0.04 μM. nih.gov

Another approach involves the use of graphite (B72142) phase carbon nitride quantum dots (g-CNQDs) in combination with HRP. nih.govresearchgate.net The fluorescence of g-CNQDs is quenched by the quinone generated from the enzymatic oxidation of hydroquinone, allowing for its indirect detection. nih.gov These quantum dot-enzyme systems are advantageous due to their simplicity, low cost, and rapid detection times. nih.gov

Beyond fluorescence, electrochemical methods are also being explored. The catalytic activity of materials like palladium-cobalt nanoparticles can be assessed using techniques such as open-circuit potential-time (OCP-t) and Tafel plots to monitor the oxidation of hydroquinone. nih.gov

The development of these analytical tools relies on a deep understanding of the chemical reactions of the hydroquinone scaffold, including its oxidation and derivatization. nih.govnih.gov These novel probes and reagents have the potential to significantly impact various fields, including environmental monitoring, food safety, and clinical diagnostics. rsc.orgresearchgate.net

Probe/Reagent TypeAnalytePrinciple of DetectionKey FeaturesReference
Graphene quantum dot–enzyme hybrid systemHydroquinoneFluorescence quenching of GQDs by enzymatically generated benzoquinone.High sensitivity, low detection limit (8.4 × 10−8 M). rsc.org
Graphite phase carbon nitride quantum dots (g-CNQDs) with HRPHydroquinoneFluorescence quenching of g-CNQDs by enzymatically generated quinone.Low detection limit (0.04 μM), simple, and rapid. nih.govresearchgate.net
Palladium-cobalt nanoparticlesHydroquinoneElectrochemical detection of oxidation.Facilitates electron-transfer process and generation of OH radicals. nih.gov

Integration with Advanced Computational and Machine Learning Approaches in Chemical Biology

The integration of advanced computational and machine learning (ML) approaches is revolutionizing research in chemical biology, and the study of compounds like this compound is no exception. mdpi.commednexus.orgnih.gov These in silico methods are accelerating the pace of drug discovery and deepening our understanding of complex biological systems. researchgate.netnih.govnih.gov

Computational chemistry techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and their biological targets. mdpi.comjptcp.com These methods allow researchers to predict binding affinities, identify key interacting residues, and elucidate the molecular basis of a compound's activity. mdpi.comunizar.es For instance, MD simulations can provide insights into the dynamic nature of protein-ligand interactions, which is crucial for understanding the mechanism of action of drugs that target flexible proteins. mdpi.com

Machine learning is being increasingly applied to various stages of the drug discovery pipeline, from target identification to lead optimization. mdpi.comresearchgate.net ML models can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, such as their potential efficacy and toxicity. researchgate.net This can significantly reduce the time and cost associated with experimental screening. drugtargetreview.com

Key applications of these advanced approaches in the context of this compound research include:

Target Identification: AI-powered platforms can analyze vast amounts of biological data to identify novel drug targets. owkin.com

Virtual Screening: ML models can screen large compound libraries to identify potential hits that are likely to bind to a specific target. drugtargetreview.com

Predicting Drug-Target Interactions: Sophisticated models, inspired by natural language processing, can achieve high accuracy in predicting the interaction between a drug and its target protein. drugtargetreview.com

Understanding Reaction Mechanisms: Quantum mechanics (QM) calculations can be used to elucidate the detailed mechanisms of chemical reactions, including those catalyzed by hydroquinine-based catalysts. unizar.es

The synergy between computational modeling and experimental validation is crucial for success. mdpi.comresearchgate.netchim.it Computational predictions can guide experimental design, while experimental results can be used to refine and validate the computational models. This iterative process is essential for advancing our understanding of the chemical biology of this compound and for unlocking its full therapeutic and synthetic potential.

Unexplored Derivatization Chemistry for Broadened Research Utility

The hydroquinine scaffold presents a rich platform for chemical modification, offering numerous avenues for unexplored derivatization to broaden its utility in research. While certain derivatization strategies are established, a vast chemical space remains to be explored, potentially leading to compounds with novel biological activities, improved catalytic properties, or unique characteristics for analytical applications. nih.govnih.govresearchgate.net

Future research in the derivatization of this compound could focus on several key areas:

Modification of the Quinoline (B57606) Ring: The aromatic quinoline ring system is a prime target for functionalization. Electrophilic aromatic substitution reactions could introduce a variety of substituents, such as halogens, nitro groups, or acyl groups, which could in turn serve as handles for further transformations. These modifications could modulate the electronic properties of the molecule, potentially influencing its binding affinity for biological targets or its performance as a catalyst.

Alterations at the C9-Hydroxyl Group: The hydroxyl group at the C9 position is a key functional group that can be readily modified. Esterification or etherification with a wide range of acids or alcohols could introduce new functionalities. For example, attaching fluorescent tags or biotin (B1667282) labels could create novel probes for biological imaging or affinity chromatography.

Manipulation of the Quinuclidine (B89598) Moiety: The quinuclidine nitrogen can be quaternized to introduce a permanent positive charge, which could enhance interactions with negatively charged biological targets. Ring-opening or rearrangement reactions of the quinuclidine skeleton could lead to entirely new classes of cinchona alkaloid derivatives with unique three-dimensional shapes.

Stereoselective Modifications: Given the inherent chirality of hydroquinine, derivatization reactions that proceed with high stereoselectivity are of particular interest. This would allow for the synthesis of a diverse library of stereoisomers, which could be screened for their biological activity or catalytic efficacy.

The development of new derivatization methods will require a combination of traditional synthetic organic chemistry and modern techniques. High-throughput synthesis and screening methods could be employed to rapidly generate and evaluate large libraries of new hydroquinine derivatives. The characterization of these new compounds will rely on a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). wdh.ac.idmdpi.commdpi.com

By systematically exploring the derivatization chemistry of this compound, researchers can unlock new opportunities for this versatile molecule in fields ranging from medicinal chemistry and catalysis to materials science and analytical chemistry.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing hydroquinine hydrobromide in a research setting?

  • Methodological Answer : Synthesis should follow protocols validated for alkaloid derivatives, with purity verification via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR). Characterization requires spectral data (e.g., IR, UV-Vis) and comparison to reference standards. Ensure compliance with ICH guidelines for analytical method validation (AMV), including specificity, linearity, and accuracy .

Q. How can researchers design experiments to assess this compound’s antibacterial efficacy?

  • Methodological Answer : Use standardized microbiological assays such as broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., established antibiotics) and negative controls (solvent-only). For reproducibility, adhere to CLSI guidelines for bacterial strain preparation and incubation conditions. Statistical analysis should account for inter-experimental variability using ANOVA or non-parametric tests .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate methods per FDA guidelines, including matrix effect studies and recovery rates. For spectrophotometric methods, ensure linearity across the expected concentration range (e.g., 0.1–50 µg/mL) and correct for interference from biological components .

Advanced Research Questions

Q. How can transcriptomic profiling elucidate this compound’s mechanism of action against Pseudomonas aeruginosa?

  • Methodological Answer : Conduct RNA-seq on bacterial cultures treated with sub-inhibitory concentrations (e.g., ½ MIC). Use edgeR or DESeq2 for differential gene expression analysis (cutoffs: |log2FC| ≥2, FDR ≤0.05). Validate key pathways (e.g., adhesion genes like pilV, cheY) via RT-qPCR with triplicate technical replicates. Reference genome alignment (e.g., PAO1) ensures accurate mapping .

Q. What strategies address contradictory data in this compound’s dose-response relationships?

  • Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., bacterial strain variability, solvent effects). Use fractional inhibitory concentration index (FICI) calculations to differentiate additive, synergistic, or antagonistic interactions. Replicate experiments under controlled conditions (pH, temperature) and apply Bland-Altman plots for bias assessment .

Q. How should researchers design a study to evaluate this compound’s cytotoxicity in mammalian cells?

  • Methodological Answer : Employ MTT or resazurin assays with dose-escalation (e.g., 0–100 µM) and 24–72h exposure periods. Include ROS detection (e.g., DCFH-DA probes) to link cytotoxicity to oxidative stress. Use primary cells (e.g., hepatocytes) for translational relevance and validate findings with apoptosis markers (e.g., caspase-3 activation) .

Data Analysis & Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s antimicrobial synergy?

  • Methodological Answer : Apply the Chou-Talalay method for combination index (CI) calculations. For time-kill assays, use log-reduction models with 95% confidence intervals. Report FICI values with interpretations: synergy (FICI ≤0.5), additivity (0.5–1), indifference (1–4), antagonism (>4) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer : Document protocols using the ARRIVE guidelines, including raw data deposition in public repositories (e.g., NCBI GEO for RNA-seq data). Report intra- and inter-assay coefficients of variation (CV% WS/BS) for analytical methods. Use reference materials (e.g., certified hydroquinone standards) for calibration .

Tables for Key Data

Table 1 : Transcriptomic Changes in P. aeruginosa Treated with this compound (½ MIC, 1h Exposure)

Genelog2FCFDRFunction
pilV-5.070.001Type IV pilus assembly
cheY-2.090.003Chemotaxis regulation
cgrC-3.450.002Biofilm formation

Data derived from RNA-seq and RT-qPCR validation .

Table 2 : Analytical Method Validation Parameters (ICH Guidelines)

ParameterAcceptance Criteria
SpecificityNo interference
LinearityR² ≥0.99
Accuracy95–105% recovery
Precision (CV%)≤5% intra-day

Adapted from regulatory standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.